molecular formula C9H10ClF4N B2940087 [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride CAS No. 2193067-83-1

[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride

Cat. No. B2940087
CAS RN: 2193067-83-1
M. Wt: 243.63
InChI Key: QBGMKLFEAGBKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 2193067-83-1 . It has a molecular weight of 243.63 . The compound is stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The IUPAC name for this compound is (4-(1,2,2,2-tetrafluoroethyl)phenyl)methanamine hydrochloride . The InChI code for this compound is 1S/C9H9F4N.ClH/c10-8(9(11,12)13)7-3-1-6(5-14)2-4-7;/h1-4,8H,5,14H2;1H .


Physical And Chemical Properties Analysis

The compound “this compound” is a powder that is stored at room temperature .

Advantages and Limitations for Lab Experiments

One advantage of using [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride in lab experiments is its high selectivity for VMAT2, which allows for specific targeting of dopamine neurons in the brain. Additionally, this compound has a relatively short half-life, which reduces the risk of accumulation in the body. However, this compound can be difficult to synthesize and is relatively expensive, which can limit its use in some experiments.

Future Directions

There are several future directions for research involving [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride. One area of interest is the use of this compound in studying the role of dopamine in addiction and substance abuse. Additionally, this compound may be useful in studying the effects of chronic stress on dopamine neurons. Finally, this compound may be useful in the development of new treatments for neurological disorders such as Parkinson's disease and schizophrenia.

Synthesis Methods

[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride can be synthesized using a variety of methods. One common method involves the reaction of 4-bromoacetophenone with 1,1,2,2-tetrafluoroethane in the presence of sodium hydride to form 4-(1,2,2,2-tetrafluoroethyl)acetophenone. This intermediate is then reduced with lithium aluminum hydride to form this compound. Another method involves the reaction of 4-(1,2,2,2-tetrafluoroethyl)benzaldehyde with ammonia in the presence of sodium borohydride to form this compound.

Scientific Research Applications

[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride has been used in a variety of scientific research applications. One of its primary uses is as a ligand for positron emission tomography (PET) imaging studies. This compound binds to the vesicular monoamine transporter 2 (VMAT2) in the brain, which allows for the visualization of dopamine neurons. This is useful for studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H315, H319, and H335 . The precautionary statements for this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[4-(1,2,2,2-tetrafluoroethyl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N.ClH/c10-8(9(11,12)13)7-3-1-6(5-14)2-4-7;/h1-4,8H,5,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGMKLFEAGBKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C(C(F)(F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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